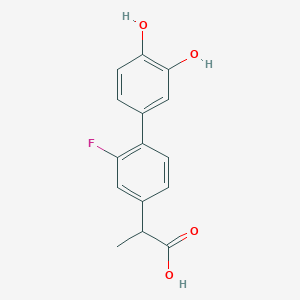

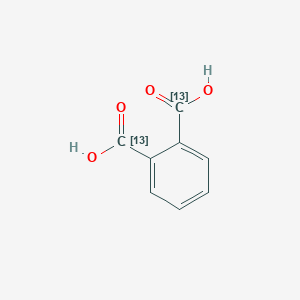

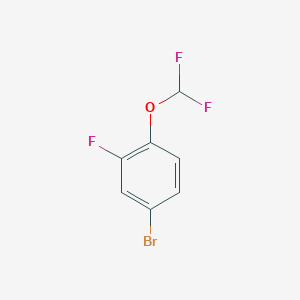

4-Bromo-1-(difluoromethoxy)-2-fluorobenzene

説明

Synthesis Analysis

The synthesis of halogenated benzenes, such as 1-bromo-4-fluorobenzene, can be achieved through various methods. For instance, the electrochemical fluorination of halobenzenes can lead to the formation of difluorobenzene derivatives . Another approach involves the use of nucleophilic aromatic substitution reactions with no-carrier-added [18F]fluoride to produce 1-bromo-4-[18F]fluorobenzene . Additionally, the synthesis of 1,4-bis(bromomethyl)-2-fluorobenzene from p-xylene through a multi-step process including nitration, reduction, diazotization, and bromination has been reported . These methods highlight the versatility of synthetic approaches for halogenated benzene derivatives.

Molecular Structure Analysis

The molecular structure and vibrational frequencies of halogenated benzenes can be studied using spectroscopic techniques such as FT-IR and FT-Raman, as well as computational methods like density functional theory (DFT) . The influence of halogen atoms on the geometry and normal modes of vibrations of the benzene ring is a subject of interest. The presence of bromine and fluorine atoms can significantly affect the electronic properties of these molecules .

Chemical Reactions Analysis

Halogenated benzenes are key intermediates in various chemical reactions. For example, 1-bromo-4-fluorobenzene is important for 18F-arylation reactions using metallo-organic compounds or palladium-catalyzed coupling . The reactivity of such compounds can be influenced by the position and nature of the halogen substituents, which can affect the outcome of coupling reactions and the synthesis of complex organic molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzenes, such as their absorption wavelengths, excitation energy, dipole moment, and frontier molecular orbital energies, can be investigated using time-dependent DFT (TD-DFT) . These properties are crucial for understanding the reactivity and stability of these compounds. Additionally, thermodynamic properties like heat capacities, entropies, enthalpy changes, and their correlations with temperature can provide insights into the behavior of these molecules under different conditions .

科学的研究の応用

Electrochemical Fluorination

In the study of electrochemical fluorination of aromatic compounds, researchers explored the mechanisms and side reactions involved in the fluorination of halobenzenes, which can provide insights into the reactivity and potential applications of compounds like 4-Bromo-1-(difluoromethoxy)-2-fluorobenzene in fluorination reactions (Horio et al., 1996).

Synthesis of Radiopharmaceuticals

Research has shown the importance of no-carrier-added (n.c.a.) 1-bromo-4-[18F]fluorobenzene for 18F-arylation reactions, which are crucial in the synthesis of radiopharmaceuticals for PET imaging. This indicates the potential role of similar fluorinated compounds in developing diagnostic tools (Ermert et al., 2004).

Photodissociation Studies

Photofragment translational spectroscopy studies of bromo-fluorobenzenes, including compounds with similar substitution patterns to 4-Bromo-1-(difluoromethoxy)-2-fluorobenzene, provide valuable data on the photodissociation mechanisms and the effect of fluorine substitution, which is relevant for understanding the photochemical behavior of such compounds (Gu et al., 2001).

Organometallic Chemistry

Studies in organometallic chemistry, such as the selective ortho-metalation reactions, demonstrate the reactivity and utility of bromo-fluoroarenes in synthesizing complex organometallic compounds, suggesting potential applications in catalysis and material science (Baenziger et al., 2019).

Material Science Applications

The development of liquid crystal compounds and the improvement of their properties, such as birefringence and threshold voltage, is another area where compounds similar to 4-Bromo-1-(difluoromethoxy)-2-fluorobenzene are utilized. This highlights the role of such fluorinated compounds in advancing materials for electronic and display technologies (De-y, 2013).

Safety And Hazards

This compound is classified under the GHS07 hazard class . It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P305, P338, P351, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and in case of contact with eyes, rinse cautiously with water for several minutes .

特性

IUPAC Name |

4-bromo-1-(difluoromethoxy)-2-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF3O/c8-4-1-2-6(5(9)3-4)12-7(10)11/h1-3,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOMDQZCKLBEOTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20576792 | |

| Record name | 4-Bromo-1-(difluoromethoxy)-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20576792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-1-(difluoromethoxy)-2-fluorobenzene | |

CAS RN |

147992-27-6 | |

| Record name | 4-Bromo-1-(difluoromethoxy)-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20576792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Difluoromethoxy)-3-fluorobromobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。